molecular formula C8H8N2O4 B1266634 (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone CAS No. 3741-24-0

(1,1'-Bipyrrolidine)-2,2',5,5'-tetrone

Cat. No. B1266634
CAS RN: 3741-24-0
M. Wt: 196.16 g/mol
InChI Key: VEUBNMYWDIAMNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Polyimides incorporating bipyrrolidine tetrone units are synthesized via the ring-coupling reaction of α,α’-bis(chlorosuccinimide)s, facilitated by dust zinc and iodine. The precursors, bis(α-chlorosuccinimide)s, are prepared through the dehydrocyclization of bismaleamic acids in the presence of thionyl chloride. This method confirms the structural integrity of monomers and polymers through IR, 1H-NMR, 13C-NMR spectroscopy, and elemental analysis (Găină & Gaina, 2007).

Molecular Structure Analysis

The molecular structure and conformation of bipyrrolidine derivatives have been explored through single-crystal X-ray crystallography, revealing specific dihedral angles and ring conformations. Such structural analyses help in understanding the spatial arrangement and potential reactivity of these compounds (Michael et al., 1990).

Chemical Reactions and Properties

Bipyrrolidine derivatives participate in various chemical reactions, including 1,3-dipolar cycloadditions, showcasing their versatility in forming heterocyclic compounds. These reactions often result in high efficiency and stereoselectivity, producing isoxazolidine cycloadducts with significant regioselectivity (Molchanov et al., 2014).

Physical Properties Analysis

The physical properties, such as thermal behavior, of polymers containing bipyrrolidine tetrone units have been monitored using dynamic thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses demonstrate the polymers' stability and potential applicability in various fields (Găină & Gaina, 2007).

Chemical Properties Analysis

The chemical properties of bipyrrolidine derivatives, including reactivity patterns in cycloaddition reactions and subsequent transformations, underline their utility in synthetic chemistry, particularly in the construction of complex heterocyclic structures. These properties are crucial for the development of new materials and pharmaceuticals (Anderson, 2016).

Scientific Research Applications

Polyimides Synthesis

(1,1'-Bipyrrolidine)-2,2',5,5'-tetrone units have been used in the creation of new linear polymers. These polymers are synthesized through ring-coupling reactions and have been analyzed for their structural integrity and thermal behavior using techniques like IR, NMR spectroscopy, and thermogravimetric analysis (Găină & Gaina, 2007).

Molecular Structure Analysis

The molecular structure and conformation of derivatives of (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone, such as (1,1'-bipyrrolidine)-2,2'-dithione, have been determined using X-ray crystallography. This research contributes to understanding the structural properties of bipyrrolidine compounds (Michael et al., 1990).

Luminescent Material Development

Functionalized bipyrroles, including derivatives of (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone, have been investigated for their high luminescence at room temperature, making them potential candidates for use in electroluminescent devices and other applications requiring UV emission (Che et al., 2001).

Chiral Ligand and Auxiliary Applications

(1,1'-Bipyrrolidine)-2,2',5,5'-tetrone has been used as a chiral motif in various asymmetric transformations, serving as chiral ligands, auxiliaries, and Lewis bases. Its physical and solubility properties have been studied, and its forms are commercially available (Li, 2012).

Chemical Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various derivatives of (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone. This includes studies on their structural and spectroscopic properties using techniques like FT-IR, NMR, and mass spectrometry, providing insights into the molecular nature and potential applications of these compounds (Demirci, 2020).

Metal Coordination Chemistry

The coordination chemistry of (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone derivatives with metals like ruthenium has been explored. These studies shed light on the chiral induction abilities and potential applications in the development of metal-organic frameworks and coordination complexes (Popowski et al., 2016).

Future Directions

The future directions for the research and application of “(1,1’-Bipyrrolidine)-2,2’,5,5’-tetrone” are not clearly mentioned in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

1-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(10)14/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUBNMYWDIAMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)N2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190850
Record name (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1'-Bipyrrolidine)-2,2',5,5'-tetrone

CAS RN

3741-24-0
Record name (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone
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Record name N,N'-Bisuccinimide
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Record name (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone
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Record name 1,1PR-BISUCCINIMIDE(N,NPR-BISUCCINIMIDYL)
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